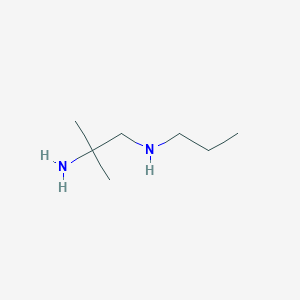
2-Methyl-N1-propylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N1-propylpropane-1,2-diamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-N1-propylpropane-1,2-diamine involves several steps:
Preparation of alpha-amino isobutyronitrile: This is achieved through the reaction of isobutyronitrile with ammonia.
Preparation of alpha-acetamido isobutyronitrile: This involves the acetylation of alpha-amino isobutyronitrile.
Preparation of 2,4,4-trimethyl-2-imidazoline: This step involves the cyclization of alpha-acetamido isobutyronitrile.
Preparation of this compound: Finally, the imidazoline is hydrolyzed to yield the desired diamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of stable raw materials, low-cost reagents, and mild reaction conditions to ensure high yield and ease of industrialization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N1-propylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used
Wissenschaftliche Forschungsanwendungen
2-Methyl-N1-propylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimalarial agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-N1-propylpropane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diamino-2-methylpropane
- 1,2-Propanediamine, 2-methyl-
- Methyl-2 propanediamine-1,2
- 2-methylpropylenediamine
Uniqueness
2-Methyl-N1-propylpropane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C7H18N2 |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
2-methyl-1-N-propylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-5-9-6-7(2,3)8/h9H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
CBAWVZZTVWKUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


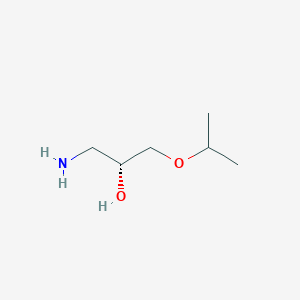
![(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13347242.png)
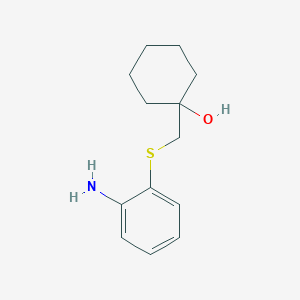

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13347253.png)
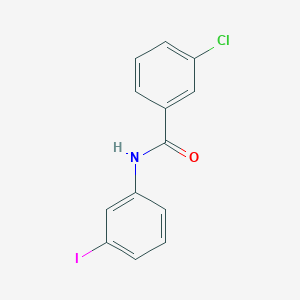
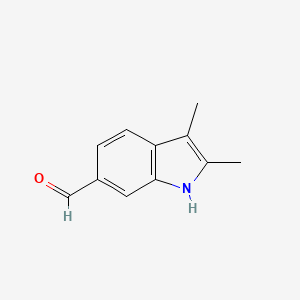
![Thieno[2,3-c]pyridin-4-amine](/img/structure/B13347275.png)

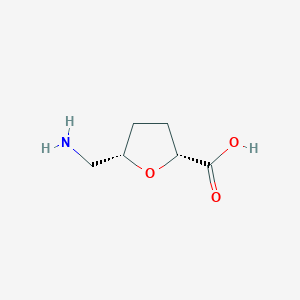
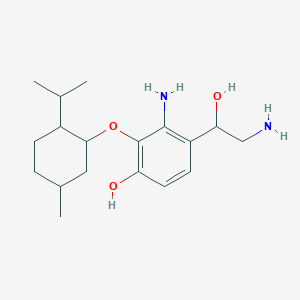
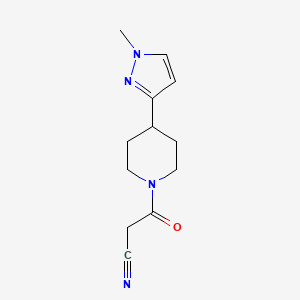

![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)
